2-Chlorophenol-3,4,5,6-d4
Overview
Description
2-Chlorophenol-3,4,5,6-d4 is a deuterated form of 2-Chlorophenol, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenol-3,4,5,6-d4 typically involves the deuteration of 2-Chlorophenol. This can be achieved through a series of chemical reactions where deuterium gas is introduced in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the required isotopic purity standards .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenol-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form chlorocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of chlorobenzoquinone.
Reduction: Formation of chlorocyclohexanol.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
2-Chlorophenol-3,4,5,6-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled standards for environmental analysis
Mechanism of Action
The mechanism of action of 2-Chlorophenol-3,4,5,6-d4 is similar to that of 2-Chlorophenol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the rate of these interactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
2-Chlorophenol: The non-deuterated form, commonly used as a disinfectant and intermediate in chemical synthesis.
2-Fluorophenol-13C6: Another isotopically labeled compound used in similar applications.
1,3-Dichlorobenzene-d4: A deuterated compound used in environmental analysis
Uniqueness: 2-Chlorophenol-3,4,5,6-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in isotopic labeling studies. Its high isotopic purity and stability make it a valuable tool in various scientific disciplines .
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40109460 | |
Record name | 2-Chlorophenol-3,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-73-6 | |
Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenol-3,4,5,6-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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